5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl alcohol, anhydrous magnesium sulfate, and boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yields and purity. These methods often include the use of advanced catalysts and controlled reaction environments to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Potential biologically active derivatives with a sterically hindered pyrocatechol moiety.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds identified for their potential to potentiate colistin activity.
Uniqueness
Its sulfonamide group, pyrimidine ring, and tert-butyl group make it distinct from other similar compounds .
Properties
IUPAC Name |
5-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O3S/c1-8-31(9-2)24-16-18(3)27-25(29-24)28-20-11-13-21(14-12-20)30-35(32,33)23-17-19(26(4,5)6)10-15-22(23)34-7/h10-17,30H,8-9H2,1-7H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSRHIMWQWJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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